molecular formula C17H22N6O2 B12911606 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine CAS No. 104484-42-6

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine

Cat. No.: B12911606
CAS No.: 104484-42-6
M. Wt: 342.4 g/mol
InChI Key: SGWVNXVUSVARKJ-UHFFFAOYSA-N
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Description

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitro group, a piperidine ring, and a pyrimidine core, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine typically involves multi-step reactions starting from readily available precursors. One common route includes the nitration of a piperidine-substituted phenyl compound followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide and acetonitrile are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine has found applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Nitro-4-piperidinophenyl)-1,2,3,4-tetrahydropyrimidine
  • 5-(3-Nitro-4-piperidinophenyl)-6-methyl-2,4-pyrimidinediamine

Uniqueness

Compared to similar compounds, 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these unique characteristics are desired.

Properties

CAS No.

104484-42-6

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

6-ethyl-5-(3-nitro-4-piperidin-1-ylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C17H22N6O2/c1-2-12-15(16(18)21-17(19)20-12)11-6-7-13(14(10-11)23(24)25)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3,(H4,18,19,20,21)

InChI Key

SGWVNXVUSVARKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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